REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:11])[C:7](=[CH:9][CH:10]=1)[OH:8])([O-:3])=[O:2].[H-].[Na+].I[CH:15]([CH3:17])[CH3:16]>CN(C)C=O>[CH:15]([O:8][C:7]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=1[OH:11])([CH3:17])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
105 mmol
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the dark red solution is stirred at 0° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition (1 hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is then brought to 80° C.
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Type
|
DISSOLUTION
|
Details
|
the dark red oil is dissolved in dichloromethane (300 ml)
|
Type
|
WASH
|
Details
|
The solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous sodium chloride solution, the organic phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |